2-Bromo-N-ethyl-N-methylacetamide chemical structure and properties
2-Bromo-N-ethyl-N-methylacetamide chemical structure and properties
An In-Depth Technical Guide to 2-Bromo-N-ethyl-N-methylacetamide: Structure, Properties, and Synthetic Utility
Abstract and Introduction
2-Bromo-N-ethyl-N-methylacetamide is a halogenated amide that serves as a reactive building block in synthetic organic chemistry. Its structure incorporates an electrophilic α-carbon, due to the presence of both a bromine atom and an adjacent carbonyl group, making it a potent alkylating agent. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its reactivity profile, and critical safety information for its handling. This document is intended for researchers and professionals in chemical synthesis and drug development who may utilize this reagent as a key intermediate for the construction of more complex molecular architectures.
Chemical Identification and Core Properties
The fundamental identity of a chemical reagent is established through a collection of standardized identifiers and its core physical properties. 2-Bromo-N-ethyl-N-methylacetamide is a liquid at standard conditions and is recognized by the following descriptors.
Caption: Chemical structure of 2-Bromo-N-ethyl-N-methylacetamide.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-bromo-N-ethyl-N-methylacetamide | [1][2] |
| CAS Number | 119152-89-5 | [1][2][3][4] |
| Molecular Formula | C₅H₁₀BrNO | [1][2][3][5] |
| Molecular Weight | 180.045 g/mol | [1] |
| Physical State | Liquid | [1] |
| Purity | ≥95-97% (Commercially available) | [1][3] |
| Canonical SMILES | CCN(C)C(=O)CBr | [1] |
| InChI Key | TUGWYSNVIJREEF-UHFFFAOYSA-N | [1][2] |
| MDL Number | MFCD15207919 |[1][2][3] |
Analytical and Spectroscopic Data
While comprehensive experimental spectroscopic data is not widely published, predicted data provides valuable insight for characterization purposes.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) | Source(s) |
|---|---|---|---|
| [M+H]⁺ | 180.00186 | 130.8 | [5] |
| [M+Na]⁺ | 201.98380 | 141.2 | [5] |
| [M-H]⁻ | 177.98730 | 135.3 | [5] |
| [M+K]⁺ | 217.95774 | 132.7 | [5] |
Data Source: Predicted values calculated using CCSbase.[5]
Expected Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet characteristic of the ethyl group, a singlet for the N-methyl group, and a singlet for the bromomethyl (-CH₂Br) protons.
-
¹³C NMR: The carbon NMR would display five distinct signals, including a carbonyl carbon at the lowest field, followed by the brominated methylene carbon, and the carbons of the N-ethyl and N-methyl groups.
-
IR Spectroscopy: A strong absorption band characteristic of the tertiary amide carbonyl (C=O) stretch would be prominent, typically in the range of 1630-1680 cm⁻¹.
Synthesis Protocol: Acylation of N-Ethylmethylamine
The most direct and reliable method for synthesizing 2-Bromo-N-ethyl-N-methylacetamide is the nucleophilic acyl substitution of a bromoacetyl halide with N-ethylmethylamine. This approach leverages the high reactivity of the acyl halide and the nucleophilicity of the secondary amine.
Causality and Experimental Rationale: The chosen protocol is adapted from established methods for similar amide syntheses.[6] The reaction involves the attack of the secondary amine (N-ethylmethylamine), a nucleophile, on the electrophilic carbonyl carbon of bromoacetyl bromide. A non-nucleophilic base, such as triethylamine or sodium bicarbonate, is crucial to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion and preventing the protonation and deactivation of the starting amine. The reaction is conducted at low temperatures to control its exothermicity and minimize potential side reactions.
Caption: General workflow for the synthesis of 2-Bromo-N-ethyl-N-methylacetamide.
Step-by-Step Methodology:
-
Reaction Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an internal thermometer is charged with N-ethylmethylamine (1.0 eq), triethylamine (1.1 eq), and anhydrous tetrahydrofuran (THF) as the solvent.
-
Cooling: The reaction vessel is cooled to -70°C using a dry ice/acetone bath to control the initial exothermic reaction.
-
Reagent Addition: A solution of bromoacetyl bromide (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred for several hours to ensure completion.
-
Quenching and Extraction: The resulting suspension is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined.
-
Washing: The combined organic phase is washed sequentially with water and brine to remove residual salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude liquid is purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 2-Bromo-N-ethyl-N-methylacetamide.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-N-ethyl-N-methylacetamide stems from its identity as a potent electrophilic alkylating agent.
-
Mechanism of Reactivity: The bromine atom is an excellent leaving group, and the adjacent electron-withdrawing carbonyl group polarizes the C-Br bond, rendering the α-carbon highly susceptible to nucleophilic attack.[7][8] This allows for a variety of Sₙ2-type reactions.
-
Applications in Organic Synthesis:
-
Alkylation of Nucleophiles: It readily reacts with a wide range of nucleophiles, including thiols, amines, and the enolates of carbonyl compounds. This makes it a valuable reagent for introducing the N-ethyl-N-methylacetamido moiety into a molecule.[9]
-
Intermediate for Heterocycles: As a bifunctional molecule, it can be used in the synthesis of various heterocyclic systems.
-
Precursor in Medicinal Chemistry: While specific applications are proprietary, related α-bromoacetamides are used in the synthesis of complex molecules with potential therapeutic value.[10] For example, they are common reagents for cysteine modification in proteins and peptides, a key strategy in bioconjugation and drug development.[9]
-
Safety, Handling, and Storage
2-Bromo-N-ethyl-N-methylacetamide is a hazardous chemical and must be handled with appropriate precautions.[1]
GHS Hazard Identification:
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE):
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe vapors or mists.[1] Wash hands thoroughly after handling.[1]
Storage:
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][13]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][13]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1][13]
Conclusion
2-Bromo-N-ethyl-N-methylacetamide is a valuable yet hazardous chemical intermediate. Its utility as an alkylating agent is well-grounded in its chemical structure. A thorough understanding of its properties, a reliable synthesis protocol, and strict adherence to safety guidelines are paramount for its effective and safe use in research and development settings.
References
-
National Center for Biotechnology Information. (n.d.). 2-bromo-N-ethylacetamide. PubChem. Retrieved from [Link]
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Angene Chemical. (n.d.). 2-bromo-N-ethyl-N-methylacetamide(CAS# 119152-89-5). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-n-ethyl-n-methylacetamide (C5H10BrNO). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-N-methylacetamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-bromo-N,N-diethylacetamide. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Bromoacetamide. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
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